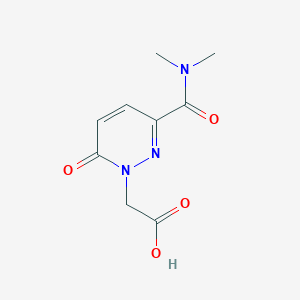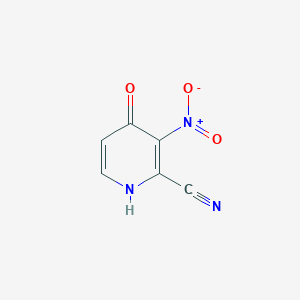
4-Hydroxy-3-nitropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitropicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyl group at the 4-position, a nitro group at the 3-position, and a nitrile group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitropicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This method is advantageous due to its stepwise and one-pot fashion, which simplifies the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-nitropicolinonitrile.
Reduction: Formation of 4-hydroxy-3-aminopicolinonitrile.
Substitution: Formation of various amides, esters, or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitropicolinonitrile has several applications in scientific research:
Biology: The compound’s derivatives can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of advanced materials and as a building block for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-nitropicolinonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl, nitro, and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .
Comparación Con Compuestos Similares
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substituents at the 4-position.
4-Hydroxy-3-methoxybenzaldehyde: Another compound with a hydroxyl group at the 4-position but with different functional groups.
Uniqueness: 4-Hydroxy-3-nitropicolinonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of the nitro group, in particular, adds to its reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C6H3N3O3 |
|---|---|
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
3-nitro-4-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O3/c7-3-4-6(9(11)12)5(10)1-2-8-4/h1-2H,(H,8,10) |
Clave InChI |
BGKUFIDJPZXRMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=O)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


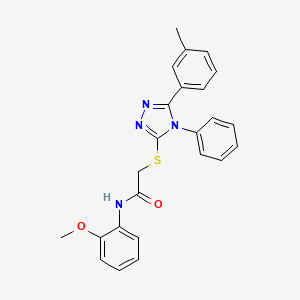

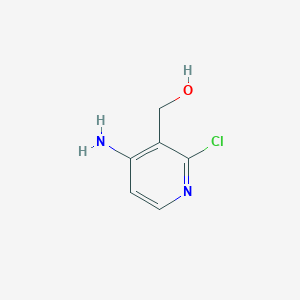
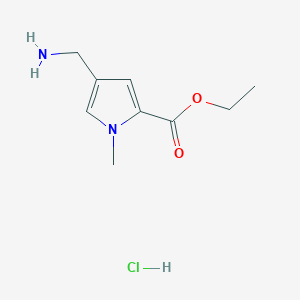
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
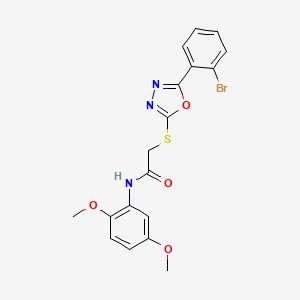
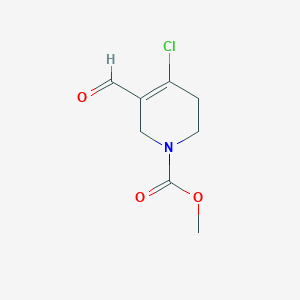
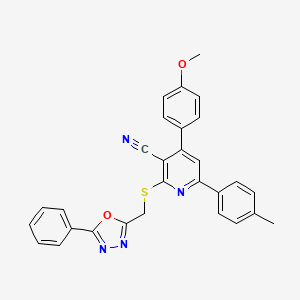

![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)

